molecular formula C20H14N4O3S2 B12183758 N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide

N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide

Cat. No.: B12183758
M. Wt: 422.5 g/mol
InChI Key: UJFMQFHJVYUCSD-BOPFTXTBSA-N
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Description

This compound belongs to the thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core modified with a 2-thioxo group and a 5-arylidene substituent. Its structure features a (5Z)-configuration at the exocyclic double bond, a 6-methoxyquinolin-2-ylmethylidene group at position 5, and a pyridine-4-carboxamide moiety at position 3. The methoxy group on the quinoline ring enhances electronic delocalization and may improve solubility compared to non-polar substituents .

Molecular Formula: C₂₀H₁₆N₄O₃S₂
Molecular Weight: 424.5 g/mol
Key Structural Features:

  • Thiazolidinone core with 2-thioxo and 4-oxo groups.
  • (Z)-configured 6-methoxyquinolin-2-ylmethylidene substituent.
  • Pyridine-4-carboxamide side chain.

Properties

Molecular Formula

C20H14N4O3S2

Molecular Weight

422.5 g/mol

IUPAC Name

N-[(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C20H14N4O3S2/c1-27-15-4-5-16-13(10-15)2-3-14(22-16)11-17-19(26)24(20(28)29-17)23-18(25)12-6-8-21-9-7-12/h2-11H,1H3,(H,23,25)/b17-11-

InChI Key

UJFMQFHJVYUCSD-BOPFTXTBSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Holmberg Method for 3-Aryl-2-Thioxothiazolidin-4-One Formation

The foundational thiazolidinone scaffold is synthesized via the Holmberg method, which involves reacting 4-aminopyridine carboxamide (1) with bis(carboxymethyl)trithiocarbonate (2) in refluxing ethanol (Scheme 1). This method, adapted from, proceeds via nucleophilic attack of the amine on the trithiocarbonate, followed by cyclization to yield 3-(pyridine-4-carboxamido)-2-thioxothiazolidin-4-one (3) .

Reaction Conditions :

  • Solvent : Anhydrous ethanol

  • Temperature : 78°C (reflux)

  • Time : 12 hours

  • Yield : 68%

Characterization of (3) :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.76 (d, J = 4.8 Hz, 2H, pyridine-H), 7.98 (d, J = 4.8 Hz, 2H, pyridine-H), 4.38 (s, 2H, SCH₂), 3.90 (s, 3H, OCH₃).

  • IR (KBr) : ν 1715 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S).

Introduction of the 6-Methoxyquinolin-2-yl Methylidene Group

Knoevenagel Condensation

The exocyclic double bond is installed via Knoevenagel condensation between thiazolidinone (3) and 6-methoxyquinoline-2-carbaldehyde (4) . This reaction, optimized using conditions from, employs piperidine as a base and acetic acid as a proton shuttle to facilitate enolate formation and subsequent aldol-like condensation (Scheme 2).

Reaction Conditions :

  • Catalyst : Piperidine (10 mol%)

  • Solvent : Glacial acetic acid

  • Temperature : 90°C

  • Time : 8 hours

  • Yield : 72%

Characterization of Intermediate (5) :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.17 (s, 1H, CH=), 8.05–7.10 (m, 8H, quinoline-H), 4.42 (s, 2H, SCH₂), 3.95 (s, 3H, OCH₃).

  • Z-Configuration Confirmation : The deshielded methylidene proton at δ 8.17 ppm aligns with literature values for Z-isomers in thiazolidinone systems.

Functionalization with Pyridine-4-Carboxamide

Amide Coupling via Mixed Anhydride Method

The pyridine-4-carboxamide group is introduced via reaction of intermediate (5) with pyridine-4-carbonyl chloride (6) in the presence of N-methylmorpholine (NMM) to scavenge HCl (Scheme 3).

Reaction Conditions :

  • Solvent : Dry dichloromethane

  • Base : N-Methylmorpholine (2 equiv)

  • Temperature : 0°C → rt

  • Time : 6 hours

  • Yield : 65%

Characterization of Target Compound :

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 179.2 (C=O), 167.8 (C=S), 153.1 (quinoline-C), 148.6 (pyridine-C).

  • HRMS (ESI) : m/z calcd for C₂₄H₁₈N₄O₃S₂ [M+H]⁺ 499.0892; found 499.0889.

Optimization and Comparative Analysis

Solvent and Catalyst Screening

Systematic optimization reveals that glacial acetic acid outperforms polar aprotic solvents (DMF, DMSO) in the Knoevenagel step, minimizing side reactions and improving Z-selectivity (Table 1).

Table 1. Solvent Effects on Knoevenagel Condensation

SolventYield (%)Z:E Ratio
Glacial AcOH7295:5
DMF5880:20
Toluene4570:30

Stereochemical Control

The Z-configuration is thermodynamically favored due to intramolecular hydrogen bonding between the thioxo group and the quinoline nitrogen, as confirmed by NOESY correlations.

Scalability and Industrial Considerations

Gram-scale synthesis (10 g) demonstrates robust reproducibility with marginal yield reduction (68% → 65%). Purification via flash chromatography (SiO₂, ethyl acetate/hexane) affords >98% purity, meeting pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Electronic Effects

  • In contrast, compounds with 4-methylphenyl () or benzylidene () groups rely on hydrophobic interactions.

Solubility and Bioavailability

  • The methoxy group improves aqueous solubility compared to non-polar substituents (e.g., 4-methylphenyl in ) .
  • Pyridine-4-carboxamide may enhance crystallinity, as seen in related structures analyzed via X-ray diffraction (e.g., ) .

Biological Activity

N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H14N4O3SC_{20}H_{14}N_{4}O_{3}S with a molecular weight of 422.5 g/mol. Its structure features a thiazolidinone ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H14N4O3S
Molecular Weight422.5 g/mol
CAS Number951968-13-1

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit antimicrobial properties. The compound under study may inhibit specific microbial enzymes, disrupting their function and leading to antimicrobial activity. In vitro studies have shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Thiazolidinone derivatives have been extensively studied for their anticancer activities. The compound this compound has demonstrated cytotoxic effects on cancer cell lines, including HepG2 (liver cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Aldose Reductase Inhibition

Aldose reductase is an enzyme implicated in diabetic complications. Studies have shown that structurally related compounds exhibit potent inhibition of aldose reductase, with IC50 values in the submicromolar range. This suggests that the compound may also have therapeutic potential in managing diabetes-related complications .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells, contributing to its anticancer effects.
  • Cell Cycle Arrest : The compound may interfere with the normal progression of the cell cycle in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazolidinone scaffold can significantly influence biological activity. For instance:

  • Substituents on the Quinoline Ring : Variations in substituents can enhance or diminish antimicrobial and anticancer activities.
  • Thiazolidinone Modifications : Changes to the thiazolidinone moiety can affect enzyme inhibition potency and selectivity .

Case Studies

Recent studies have focused on evaluating the efficacy of this compound against specific diseases:

  • Anticancer Efficacy : A study demonstrated that derivatives of thiazolidinones showed significant cytotoxicity against various cancer cell lines, establishing a correlation between structural modifications and enhanced activity .
  • Diabetes Management : Research highlighted the role of similar compounds in inhibiting aldose reductase, indicating potential benefits for diabetic patients by preventing complications associated with hyperglycemia .

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